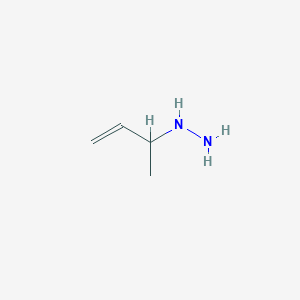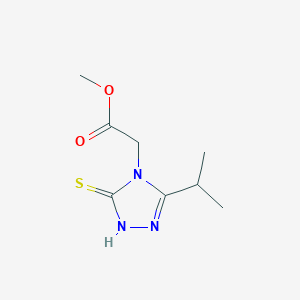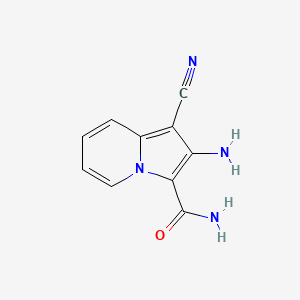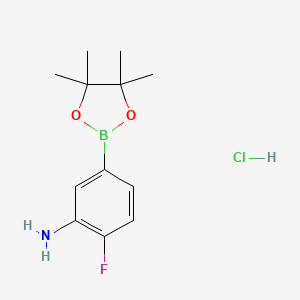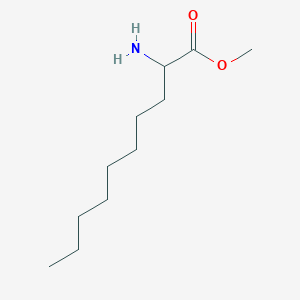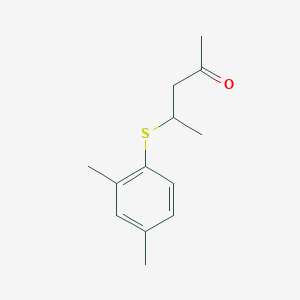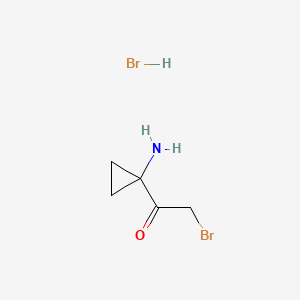
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide is a chemical compound that features a cyclopropyl group, an amino group, and a bromoethanone moiety
Preparation Methods
The synthesis of 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide typically involves the reaction of 1-aminocyclopropane with 2-bromoethanone under specific conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives. Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of cyclopropyl-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromoethanone moiety can undergo further chemical transformations within biological systems, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
1-Aminocyclopropylphosphonic acid: Known for its role in various biochemical processes. 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide is unique due to the presence of both the cyclopropyl and bromoethanone groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9Br2NO |
|---|---|
Molecular Weight |
258.94 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-2-bromoethanone;hydrobromide |
InChI |
InChI=1S/C5H8BrNO.BrH/c6-3-4(8)5(7)1-2-5;/h1-3,7H2;1H |
InChI Key |
AUVQZXJCZVFXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)CBr)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


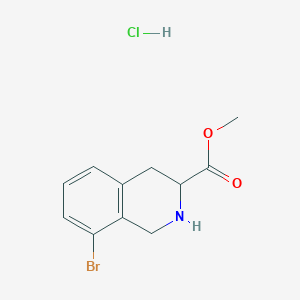

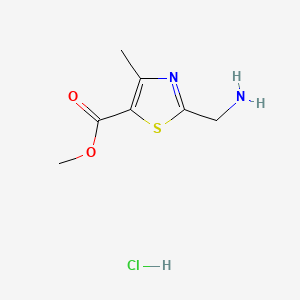
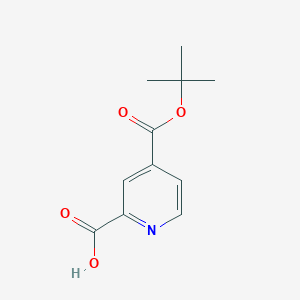
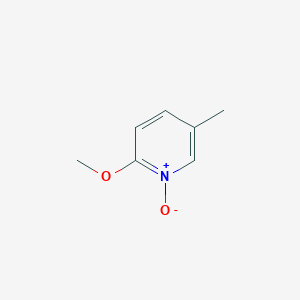
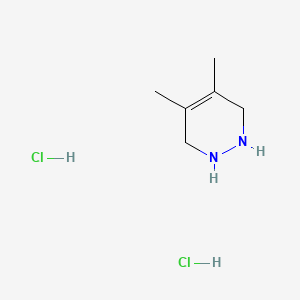
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
